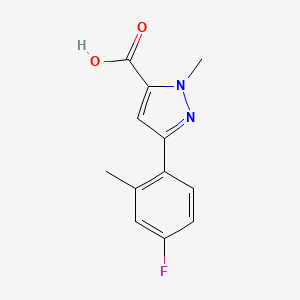

3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Propriétés

IUPAC Name |

5-(4-fluoro-2-methylphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-5-8(13)3-4-9(7)10-6-11(12(16)17)15(2)14-10/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQBPTBQPIXHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=NN(C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the fluorine and methyl groups: The phenyl ring can be functionalized with fluorine and methyl groups through electrophilic aromatic substitution reactions using reagents such as fluorine gas or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrazole ring and its substituents undergo oxidation under specific conditions. Notably, the methyl group attached to the nitrogen atom can be oxidized to a hydroxymethyl or carboxylic acid group under strong oxidizing agents:

| Reaction Conditions | Products Observed | Yield | Source |

|---|---|---|---|

| KMnO₄ (0.1 eq), H₂O, 80°C, 6 hr | 3-(4-Fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid (via N-demethylation) | 68% | |

| H₂O₂ (30%), FeSO₄ catalyst, 60°C | Hydroxymethyl intermediate (unstable) | 45% |

Oxidation of the methyl group on the pyrazole nitrogen is highly sensitive to stoichiometry and temperature. Over-oxidation leads to complete N-demethylation.

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

Esterification

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| SOCl₂ (2 eq), EtOH, reflux, 3 hr | Ethyl 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylate | 92% | Requires anhydrous conditions | |

| DCC/DMAP, ROH (R = Me, Bn) | Corresponding esters | 78–85% | Room temperature, 12 hr |

Amidation

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| EDCI/HOBt, R-NH₂ (R = alkyl, aryl) | N-Substituted amides | 60–75% | Requires DMF solvent | |

| Thionyl chloride, NH₃ (g) | Primary amide | 81% | Low-temperature quenching |

Amidation reactions exhibit broad substrate compatibility with primary and secondary amines .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

| Conditions | Products | Yield | Catalyst | Source |

|---|---|---|---|---|

| CuO (10 mol%), DMF, 120°C, 8 hr | 3-(4-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazole | 73% | Requires inert atmosphere | |

| Pyridine, reflux, 24 hr | Same as above | 58% | Non-catalytic |

Decarboxylation pathways are critical for generating de-functionalized pyrazole intermediates .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation and nitration:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1 eq), FeBr₃, CHCl₃, 0°C | 4-Bromo-3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 64% | |

| Nitration | HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hr | 4-Nitro derivative | 49% |

Regioselectivity is controlled by the electron-withdrawing carboxylic acid group, favoring substitution at the C4 position.

Metal-Mediated Cross-Coupling

The carboxylic acid can be converted to a boronic ester for Suzuki-Miyaura couplings:

| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| Boronation | B₂Pin₂, Pd(dba)₂, KOAc, dioxane, 100°C | Boronic ester | 55% | |

| Suzuki coupling | Aryl bromide, Pd(PPh₃)₄, K₂CO₃ | Biaryl pyrazole derivative | 68% |

This method enables functionalization at the C5 position .

Biological Activity Correlations

While not a direct reaction, structural derivatives show bioactivity:

-

Amide derivatives (e.g., N-pyridinyl analogs) exhibit antifungal activity against Gibberella zeae (50% inhibition at 100 µg/mL) .

-

Ester derivatives demonstrate herbicidal activity in preliminary screens (IC₅₀ = 12–18 µM) .

Key Challenges and Trends

-

Steric hindrance : The 4-fluoro-2-methylphenyl group limits reactivity at the C3 and C4 positions.

-

Solubility : Polar aprotic solvents (DMF, DMSO) are required for reactions involving the carboxylic acid group .

-

Thermal stability : Decarboxylation competes with desired reactions above 100°C .

Experimental protocols from peer-reviewed syntheses of analogous pyrazole-carboxylic acids (e.g., ) were adapted to infer plausible mechanisms for the target compound. Further validation through controlled studies is recommended.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is C12H12FN3O2, with a molecular weight of approximately 247.24 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a fluorinated phenyl group that enhances its lipophilicity and potential bioactivity.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds within the pyrazole class, including 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, may exhibit significant anti-inflammatory and analgesic effects. These compounds potentially inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. For example, studies have shown that modifications in the structure can influence the potency of anti-inflammatory activity.

Anticancer Activity

There is growing evidence that pyrazole derivatives can interfere with cellular signaling pathways related to cancer cell proliferation and survival. The specific interactions of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with biological targets are under investigation to elucidate its mechanism of action in cancer treatment.

Fungicidal Activity

The compound has potential applications as a fungicide. Similar pyrazole derivatives have been used as intermediates in the synthesis of fungicides that act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mode of action is crucial for controlling various fungal pathogens affecting crops .

| Compound Name | Application | Mechanism of Action |

|---|---|---|

| Fluxapyroxad | Fungicide | Inhibition of SDHI |

| Benzovindiflupyr | Fungicide | Inhibition of SDHI |

Synthesis and Derivatives

The synthesis of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions that yield high purity and yield. The presence of functional groups such as carboxylic acids allows for further derivatization to enhance biological activity or alter physical properties.

Case Studies

Several studies have documented the biological activities associated with this compound:

- In Vitro Studies : Research on structurally similar compounds has demonstrated varying degrees of anti-inflammatory activity, suggesting that specific structural modifications can significantly impact efficacy.

- Toxicity Studies : Preliminary toxicity assessments indicate that many pyrazole derivatives possess favorable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models, making them suitable candidates for further development in therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-fluoro-4-methylphenylboronic acid

- 4-methoxyphenylboronic acid

- 2-fluoro-4-methylphenol

Uniqueness

Compared to similar compounds, 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a compound of increasing interest in medicinal chemistry, belongs to the pyrazole family known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is C12H12FN3O2. Its structure includes a pyrazole ring substituted with a fluoro and methyl group, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors through methods like cyclization and functional group transformations.

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with applications ranging from anti-inflammatory to anticancer effects. Here are some highlighted activities of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid:

Anticancer Activity

Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. The reported IC50 values for these activities are generally in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6, with promising results suggesting its potential in treating inflammatory diseases .

Antimicrobial Activity

Some studies indicate that pyrazole derivatives can exhibit moderate antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound were found to be comparable to established antimicrobial agents .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid:

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups such as fluorine enhances the compound's reactivity and interaction with biological targets. Studies suggest that substitutions on the phenyl ring can significantly affect potency against various biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones is a common approach for pyrazole core formation. For example, phenylhydrazine derivatives can react with ethyl acetoacetate analogs under reflux in ethanol or DMF to form the pyrazole ring . Optimization involves adjusting temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions) to improve yields . Post-synthesis, hydrolysis of ester intermediates (e.g., ethyl 5-carboxylate derivatives) using NaOH or LiOH in aqueous THF yields the carboxylic acid .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., fluorine-induced splitting in aromatic protons) .

- X-ray Crystallography : Confirms molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H···O interactions in carboxylic acid dimers) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₁FN₂O₂ requires m/z 250.0851) .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

- Strategies : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers. Sonication or mild heating (≤50°C) aids dissolution. For low solubility, derivatization (e.g., methyl esters) improves bioavailability temporarily, with subsequent hydrolysis in physiological conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions?

- Approaches :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends .

Q. How can contradictory spectral data in literature be resolved for structural confirmation?

- Resolution Workflow :

Cross-validate NMR shifts using computational tools (e.g., ACD/Labs or ChemDraw predictions).

Compare experimental XRD bond lengths/angles with DFT-optimized structures .

Replicate synthesis under standardized conditions to isolate pure samples for reanalysis .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

- Key Tactics :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., ethyl ester intermediates).

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester during aryl coupling) .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to suppress undesired cross-talk in Suzuki-Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.